molecular formula C17H16N2O4 B12679475 1-(2,3,4-Trimethoxyphenoxy)phthalazine CAS No. 149365-43-5

1-(2,3,4-Trimethoxyphenoxy)phthalazine

Cat. No.: B12679475
CAS No.: 149365-43-5
M. Wt: 312.32 g/mol
InChI Key: GHALVTABSGAKBT-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenoxy)phthalazine is a chemical compound that belongs to the class of phthalazine derivativesThe presence of three methoxy groups on the phenoxy ring makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trimethoxyphenoxy)phthalazine typically involves the reaction of phthalazine with 2,3,4-trimethoxyphenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenoxy)phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the phthalazine ring can yield dihydrophthalazine derivatives .

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors, contributing to its anti-inflammatory and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

    Azelastin: An antihistamine with a similar phthalazine core.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.

    Hydralazine: An antihypertensive agent.

Uniqueness

1-(2,3,4-Trimethoxyphenoxy)phthalazine is unique due to the presence of three methoxy groups on the phenoxy ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

149365-43-5

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenoxy)phthalazine

InChI

InChI=1S/C17H16N2O4/c1-20-13-8-9-14(16(22-3)15(13)21-2)23-17-12-7-5-4-6-11(12)10-18-19-17/h4-10H,1-3H3

InChI Key

GHALVTABSGAKBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC2=NN=CC3=CC=CC=C32)OC)OC

Origin of Product

United States

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